molecular formula C17H19N3 B2602378 N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 2094913-68-3

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2602378
CAS No.: 2094913-68-3
M. Wt: 265.36
InChI Key: MBRJXDAYSNXRIL-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound with a unique structure that combines a pyrazole ring, an indene moiety, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the indene moiety and the propynyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Catalysts: Palladium, copper

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine include:

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • Phenethylamine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-12-20(13-15-10-11-18-19(15)2)17-9-8-14-6-4-5-7-16(14)17/h1,4-7,10-11,17H,8-9,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRJXDAYSNXRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(CC#C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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